Carviolin

Catalog No.
S3218105
CAS No.
478-35-3
M.F
C16H12O6
M. Wt
300.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carviolin

CAS Number

478-35-3

Product Name

Carviolin

IUPAC Name

1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

InChI

InChI=1S/C16H12O6/c1-22-12-3-7(6-17)2-9-14(12)16(21)13-10(15(9)20)4-8(18)5-11(13)19/h2-5,17-19H,6H2,1H3

InChI Key

XNMZBRJAWRIJII-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)CO

Solubility

not available

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)CO

Carviolin, also known as roseo-purpurin, is a naturally occurring compound found in various plants, fungi, and lichens []. Scientific research into carviolin is ongoing, but it appears to have several potential applications:

  • Antimicrobial Activity

    Studies have investigated carviolin's potential to fight bacteria and fungi. For instance, some research suggests carviolin might be effective against Staphylococcus aureus, a bacterium commonly associated with hospital-acquired infections [].

  • Antioxidant Properties

    Carviolin exhibits antioxidant properties, which means it may help protect cells from damage caused by free radicals []. Free radicals are unstable molecules linked to various health conditions.

  • Enzyme Inhibition

    Research suggests carviolin might inhibit certain enzymes. Enzymes are proteins that control many chemical reactions in the body. Understanding how carviolin interacts with enzymes could be helpful in drug development [].

Carviolin is a red pigment primarily derived from species of the genus Penicillium, notably Penicillium carminoviolaceum and Neobulgaria pura. It has garnered attention for its unique chemical structure, consisting of 16 carbon atoms, 12 hydrogen atoms, and 6 oxygen atoms, represented by the molecular formula C₁₆H₁₂O₆. Carviolin is classified as an anthraquinone, a group of compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and agriculture .

Typical of anthraquinones, including:

  • Redox Reactions: Due to its quinonoid structure, carviolin can act as both an antioxidant and a pro-oxidant depending on the conditions and concentrations present .
  • Complex Formation: Carviolin can form complexes with metal ions, which may enhance its stability and alter its biological activity .
  • Substitution Reactions: The hydroxyl groups in carviolin can undergo substitution reactions, allowing for the synthesis of various derivatives with altered properties .

Carviolin exhibits a range of biological activities:

  • Antimicrobial Properties: Studies have shown that carviolin possesses antifungal and antibacterial properties, making it a candidate for use in treating infections caused by resistant strains .
  • Immunomodulatory Effects: Carviolin has been identified as having immunosuppressive features, which could be beneficial in managing autoimmune diseases or transplant rejection .
  • Attractant Properties: Interestingly, carviolin has been noted for its potential to attract silkworms, suggesting ecological roles that could be exploited in sericulture .

Carviolin is synthesized naturally by certain fungi through complex biosynthetic pathways involving polyketide synthases. The production of carviolin can be triggered by co-culturing with specific bacterial strains that stimulate its biosynthesis . Laboratory synthesis methods may include:

  • Fermentation Techniques: Utilizing fungal cultures under controlled conditions to maximize yield.
  • Chemical Synthesis: Employing organic synthesis methods to create carviolin analogs or derivatives.

The applications of carviolin are diverse:

  • Pharmaceuticals: Due to its antimicrobial and immunomodulatory properties, carviolin is being explored for potential therapeutic uses in medicine .
  • Agriculture: Its antifungal properties make it a candidate for developing natural pesticides or growth enhancers .
  • Dyes and Pigments: As a natural dye, carviolin can be used in textiles and cosmetics due to its vibrant color and stability .

Research indicates that carviolin's production can be influenced by interactions with other microorganisms. For example, co-culturing with Streptomyces species has been shown to enhance the biosynthesis of carviolin in certain fungal isolates. This highlights the ecological significance of microbial interactions in natural product synthesis .

Carviolin shares similarities with other anthraquinones but exhibits unique properties that distinguish it. Here are some comparable compounds:

Compound NameSourceUnique Feature
EmodinVarious plantsKnown for strong laxative effects
PhyscionFungiExhibits anti-inflammatory properties
1-O-methylemodinFungiPotential anticancer activity
RubiadinPlantsUsed as a dye with antimicrobial effects

Carviolin stands out due to its specific attractant properties toward silkworms and its unique combination of biological activities that may not be present in these other compounds. Its ability to act as both an antibiotic and an attractant adds to its potential applications in agriculture and pharmaceuticals .

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

300.06338810 g/mol

Monoisotopic Mass

300.06338810 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-04-14

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